

# An In-Depth Technical Guide to Pentaerythritol Tetraacetate: Physicochemical Properties and Pharmaceutical Applications

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## Compound of Interest

Compound Name: *Pentaerythritol tetraacetate*

Cat. No.: *B147384*

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## Introduction

**Pentaerythritol tetraacetate** (PETA) is a tetraester of pentaerythritol and acetic acid. It is a white crystalline solid that is practically insoluble in water but soluble in several organic solvents. In the pharmaceutical industry, PETA is primarily utilized as an excipient, serving as a plasticizer in film-coating formulations and as a lipid matrix component in novel drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the physical and chemical characteristics of **pentaerythritol tetraacetate**, along with detailed experimental protocols relevant to its synthesis, analysis, and application in drug development.

## Physicochemical Characteristics

A summary of the key physical and chemical properties of **pentaerythritol tetraacetate** is presented below.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>20</sub> O <sub>8</sub>	[1]
Molecular Weight	304.29 g/mol	[1]
CAS Number	597-71-7	[1]
Appearance	White crystalline powder	[2]
Melting Point	78-83 °C	[2]
Boiling Point	325 °C	[2]
Density	1.273 g/cm <sup>3</sup>	[2]
Solubility	Slightly soluble in water. Soluble in chloroform and hot ethanol.	[2]

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **pentaerythritol tetraacetate** is characterized by two singlets. The peak assignments are as follows:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.0	Singlet	12H	Methyl protons of the four acetate groups (-OCOCH <sub>3</sub> )
~4.1	Singlet	8H	Methylene protons of the pentaerythritol backbone (-CCH <sub>2</sub> O-)

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides further confirmation of the molecular structure:

Chemical Shift (ppm)	Assignment
~20.7	Methyl carbons of the acetate groups (-O-CO-CH <sub>3</sub> )
~45.0	Quaternary carbon of the pentaerythritol core (C(CH <sub>2</sub> O) <sub>4</sub> )
~62.0	Methylene carbons of the pentaerythritol backbone (-CH <sub>2</sub> -O-)
~170.0	Carbonyl carbons of the acetate groups (-O-CO-CH <sub>3</sub> )

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **pentaerythritol tetraacetate** displays characteristic absorption bands for its functional groups:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium	C-H stretching (aliphatic)
~1740	Strong	C=O stretching (ester carbonyl)
~1240	Strong	C-O stretching (ester)
~1040	Strong	C-O stretching (ether-like linkage of the backbone)

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **pentaerythritol tetraacetate** typically does not show a prominent molecular ion peak ( $m/z$  304) due to facile fragmentation. Key fragmentation pathways involve the loss of acetate and acetyl groups. Common fragments observed include:

- $m/z$  245:  $[M - \text{OCOCH}_3]^+$

- m/z 203:  $[M - \text{OCOCH}_3 - \text{CH}_2\text{CO}]^+$
- m/z 43:  $[\text{CH}_3\text{CO}]^+$  (base peak)

## Experimental Protocols

### Synthesis of Pentaerythritol Tetraacetate

This protocol describes the synthesis of **pentaerythritol tetraacetate** via the esterification of pentaerythritol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP).<sup>[3]</sup>

Materials:

- Pentaerythritol (PE)
- Acetic anhydride
- 4-(Dimethylamino)pyridine (DMAP)
- Cyclohexane
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Rotary evaporator
- Separatory funnel

Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentaerythritol (0.5 g, 3.7 mmol), 4-(dimethylamino)pyridine (0.06 g, 0.4 mmol), and acetic anhydride (5 mL, 53 mmol).
- Heat the reaction mixture to 150 °C and maintain this temperature with stirring for 1.5 hours.
- Allow the reaction mixture to cool to room temperature.
- Add cyclohexane and co-evaporate the acetic acid and excess acetic anhydride using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude **pentaerythritol tetraacetate** can be purified by recrystallization from hot water or 95% ethanol.

## Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol outlines a general procedure for preparing drug-loaded SLNs using **pentaerythritol tetraacetate** as the lipid matrix.<sup>[4][5][6]</sup>

Materials:

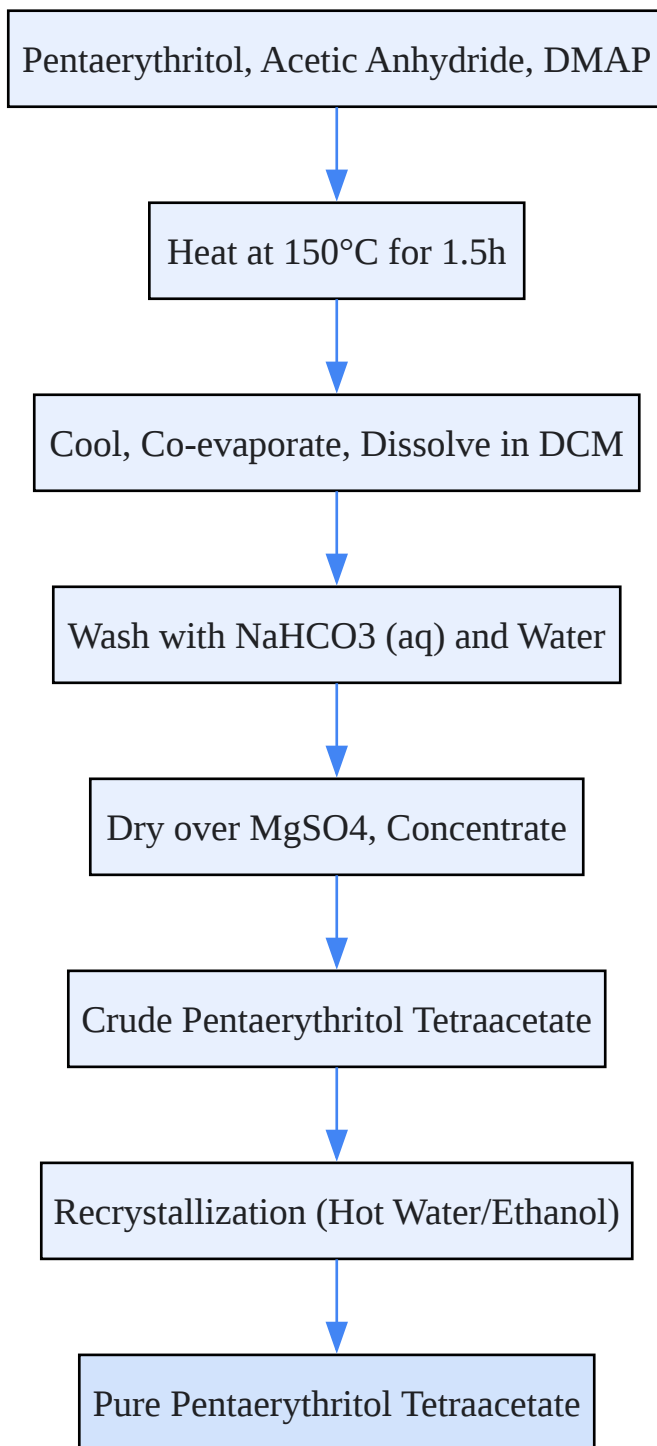
- **Pentaerythritol tetraacetate** (Lipid)
- Drug (lipophilic)
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Purified water

- High-shear homogenizer (e.g., Ultra-Turrax)
- High-pressure homogenizer
- Water bath

Procedure:

- Melt the **pentaerythritol tetraacetate** by heating it to approximately 5-10 °C above its melting point.
- Disperse or dissolve the lipophilic drug in the molten lipid.
- In a separate beaker, heat an aqueous solution of the surfactant to the same temperature as the lipid melt.
- Add the hot aqueous surfactant solution to the molten lipid-drug mixture and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
- Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
- Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

## Synthesis of Pentaerythritol Tetraacetate

[Click to download full resolution via product page](#)Synthesis Workflow for **Pentaerythritol Tetraacetate**.

## Evaluation of Pentaerythritol Tetraacetate as a Plasticizer in Pharmaceutical Coatings

This protocol provides a method for evaluating the effect of PETA as a plasticizer on the properties of a polymeric film, such as those made from Eudragit®.[7][8]

Materials:

- Film-forming polymer (e.g., Eudragit® RS)
- **Pentaerythritol tetraacetate** (Plasticizer)
- Solvent (e.g., ethanol)
- Casting plate (e.g., Teflon)
- Controlled temperature oven
- Tensile strength tester

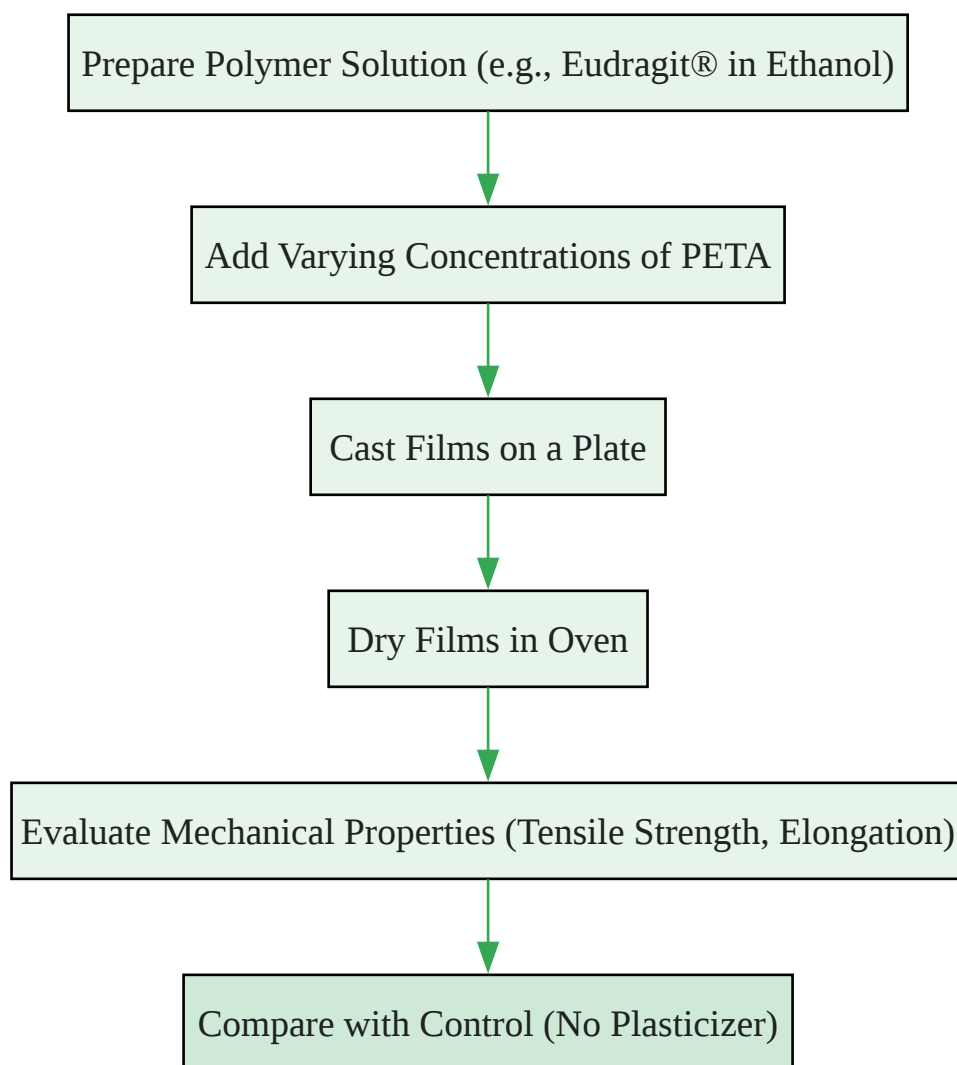
Procedure:

- Prepare a solution of the film-forming polymer in the chosen solvent (e.g., 12% w/v Eudragit® RS in ethanol).
- Prepare several batches of the polymer solution, adding varying concentrations of **pentaerythritol tetraacetate** (e.g., 5%, 10%, 15%, 20% w/w of the polymer). A control batch with no plasticizer should also be prepared.
- Stir each solution until the plasticizer is fully dissolved.
- Cast a uniform layer of each solution onto a casting plate.
- Dry the films in a controlled temperature oven (e.g., 40 °C for 48 hours) to ensure complete solvent evaporation.
- Once dried, carefully peel the films from the plate.



- Evaluate the mechanical properties of the films, such as tensile strength and percentage elongation, using a tensile strength tester. Compare the results for films with different plasticizer concentrations to the control film.

#### Evaluation of PETA as a Plasticizer



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Workflow for Evaluating PETA as a Plasticizer.

## Biocompatibility and Quality Control

As a pharmaceutical excipient, **pentaerythritol tetraacetate** must meet stringent safety and quality standards.

## Biocompatibility Testing

In vitro cytotoxicity is a key initial assessment of biocompatibility. The MTT assay is a common method used to evaluate the effect of an excipient on cell viability.<sup>[3][9][10]</sup>

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

**General Protocol Outline:**

- **Cell Culture:** Plate a suitable cell line (e.g., human keratinocytes) in a 96-well plate and incubate to allow for cell attachment.
- **Exposure:** Prepare solutions of **pentaerythritol tetraacetate** at various concentrations in the cell culture medium. Replace the existing medium in the wells with the PETA-containing medium and incubate for a defined period (e.g., 24 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for a few hours.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of PETA relative to untreated control cells.

## Quality Control for Pharmaceutical Use

Quality control of **pentaerythritol tetraacetate** for pharmaceutical applications typically involves a battery of tests to ensure its identity, purity, and quality.

Test	Method	Specification (Example)
Identification	FTIR	The spectrum should be concordant with the reference spectrum of pentaerythritol tetraacetate.
Assay	HPLC-UV or GC-FID	Not less than 98.0% and not more than 102.0% of C <sub>13</sub> H <sub>20</sub> O <sub>8</sub> .
Melting Range	USP <741>	78-83 °C
Water Content	Karl Fischer Titration (USP <921>)	Not more than 0.5%
Residue on Ignition	USP <281>	Not more than 0.1%
Heavy Metals	USP <231>	Not more than 10 ppm
Related Substances	HPLC or GC	Limits for specific impurities (e.g., pentaerythritol, partially acetylated pentaerythritol) should be defined.

## Conclusion

**Pentaerythritol tetraacetate** is a versatile pharmaceutical excipient with well-defined physicochemical properties. Its utility as a plasticizer and a lipid matrix in drug delivery systems makes it a valuable component in the formulation of various dosage forms. The experimental protocols and quality control parameters outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize and evaluate **pentaerythritol tetraacetate** in their work. As with any excipient, a thorough understanding of its characteristics and appropriate testing are crucial for the development of safe and effective pharmaceutical products.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Pentaerythritol Tetraacetate: Physicochemical Properties and Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147384#physical-and-chemical-characteristics-of-pentaerythritol-tetraacetate]

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